

An In-depth Technical Guide to Iophendylate and its Historical Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lophendylate, marketed under trade names such as Pantopaque® and Myodil®, was an oil-based iodinated contrast agent widely used for myelography for several decades in the mid-20th century.[1][2] Its introduction in 1944 was a significant advancement over previously used agents, offering better visualization of the spinal canal and its contents.[3] However, its persistence in the body and association with a debilitating inflammatory condition known as arachnoiditis ultimately led to its discontinuation and replacement by water-soluble contrast media.[2][4] This technical guide provides a comprehensive overview of **lophendylate**, its chemical properties, historical application, and the toxicological concerns that led to its obsolescence, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Chemical and Physical Properties

lophendylate is a mixture of isomers of ethyl 10-(p-iodophenyl)undecanoate. It is a viscous, colorless to pale yellow oily liquid. Its key properties are summarized in the table below.



Property	Value
Chemical Formula	C19H29lO2
Molecular Weight	416.34 g/mol
IUPAC Name	ethyl 10-(4-iodophenyl)undecanoate
CAS Number	99-79-6
Appearance	Colorless to pale yellow, viscous liquid
Solubility	Insoluble in water; soluble in organic solvents
Iodine Content	Approximately 30.5%

Historical Use in Myelography

lophendylate was the contrast agent of choice for myelography, a diagnostic imaging procedure used to detect pathologies of the spinal canal, including herniated discs, tumors, and spinal stenosis. The procedure involved the intrathecal injection of **lophendylate** into the subarachnoid space, followed by X-ray imaging.

Myelography Protocol with lophendylate (General Overview)

A standardized, detailed protocol for **lophendylate** myelography is not readily available in contemporary literature due to its discontinuation. However, based on historical accounts, the general procedure was as follows:

- Patient Positioning: The patient was typically placed in a prone or lateral decubitus position on a tilting fluoroscopy table.
- Lumbar Puncture: A lumbar puncture was performed, usually at the L2-L3 or L3-L4 vertebral interspace, to access the subarachnoid space.
- Cerebrospinal Fluid (CSF) Removal: A small amount of CSF was often removed for laboratory analysis.



- Contrast Injection: Iophendylate was slowly injected into the subarachnoid space. The volume injected varied depending on the clinical indication, typically ranging from 3 to 12 mL.
- Manipulation and Imaging: The table was tilted to allow the hyperbaric lophendylate to flow under gravity to the specific region of the spinal canal being investigated. A series of X-ray images were then taken.
- Contrast Removal: Due to its non-absorbable nature, an attempt was made to remove the
 lophendylate at the end of the procedure by aspiration through the lumbar puncture needle.
 This was often a difficult and incomplete process.

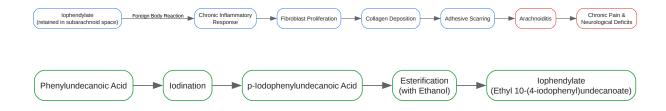
Adverse Effects and Toxicological Profile

The primary reason for the discontinuation of **lophendylate** was its association with significant adverse effects, the most severe being chronic adhesive arachnoiditis.

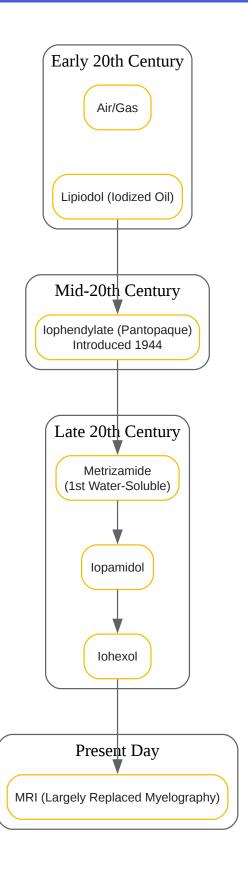
Arachnoiditis

Arachnoiditis is a painful, chronic inflammatory condition of the arachnoid mater, one of the membranes that surround the spinal cord. The presence of the oily, non-absorbable **lophendylate** in the subarachnoid space could incite a foreign body inflammatory response, leading to nerve root clumping, scarring, and adhesion of the arachnoid membrane. This could result in chronic pain, neurological deficits, and disability.

The exact biochemical mechanism of **lophendylate**-induced arachnoiditis is not fully understood, but it is believed to be a multi-factorial inflammatory process.







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